molecular formula C18H19N3O5 B7048470 1-[1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethylcarbamoyl]cyclopent-3-ene-1-carboxylic acid

1-[1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethylcarbamoyl]cyclopent-3-ene-1-carboxylic acid

Cat. No.: B7048470
M. Wt: 357.4 g/mol
InChI Key: ONLHVNNTNMRWFH-UHFFFAOYSA-N
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Description

1-[1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethylcarbamoyl]cyclopent-3-ene-1-carboxylic acid is a complex organic compound featuring a cyclopentene ring, an oxadiazole moiety, and a methoxyphenyl group

Properties

IUPAC Name

1-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethylcarbamoyl]cyclopent-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-11(19-16(22)18(17(23)24)9-5-6-10-18)15-20-14(21-26-15)12-7-3-4-8-13(12)25-2/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLHVNNTNMRWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2OC)NC(=O)C3(CC=CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethylcarbamoyl]cyclopent-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group:

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of an amine with an isocyanate or carbamoyl chloride.

    Cyclopentene Ring Formation: The cyclopentene ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethylcarbamoyl]cyclopent-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethylcarbamoyl]cyclopent-3-ene-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.

    Materials Science: The unique combination of functional groups may impart interesting properties for materials applications, such as in polymers or coatings.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 1-[1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethylcarbamoyl]cyclopent-3-ene-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring and methoxyphenyl group could play crucial roles in binding to molecular targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound shares the methoxyphenyl group and has a similar heterocyclic structure.

    1-(2-Methoxyphenyl)-3-methyl-1-butanol: This compound also contains the methoxyphenyl group but differs in its overall structure and functional groups.

Uniqueness

1-[1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethylcarbamoyl]cyclopent-3-ene-1-carboxylic acid is unique due to its combination of a cyclopentene ring, oxadiazole moiety, and methoxyphenyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

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